Lenalidomide-PEG4-C2-acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H33N3O9 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H33N3O9/c28-21-5-4-20(23(31)26-21)27-16-18-17(24(27)32)2-1-3-19(18)25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(29)30/h1-3,20,25H,4-16H2,(H,29,30)(H,26,28,31) |
InChI Key |
GFIMLYCPOPPQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Cereblon Modulation by Lenalidomide Derived Ligands
Interaction with the CRL4CRBN E3 Ubiquitin Ligase Complex
The Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases, playing a pivotal role in regulating a myriad of cellular processes by marking substrate proteins for proteasomal degradation. nih.govresearchgate.net The CRL4CRBN complex is a specific member of this family that is centrally implicated in the action of Lenalidomide-derived compounds. tocris.comnih.gov
The CRL4CRBN E3 ubiquitin ligase is a multi-protein complex with a modular architecture. Its core components include:
Cullin 4 (CUL4): This protein acts as a scaffold, providing the structural backbone for the entire complex. researchgate.netnih.gov
Ring-Box Protein 1 (RBX1 or Roc1): This component contains a RING finger domain that is responsible for recruiting the E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin molecule. researchgate.netnih.govnih.gov
DNA Damage-Binding Protein 1 (DDB1): This protein functions as an adaptor, linking the substrate receptor to the CUL4 scaffold. tocris.comnih.gov
Cereblon (CRBN): CRBN serves as the substrate receptor, determining the specificity of the ligase by binding to the proteins that are to be ubiquitinated. tocris.comnih.govcapes.gov.br
The assembly of this complex is a highly regulated process, culminating in a functional E3 ligase ready to mediate the transfer of ubiquitin to its target substrates. researchgate.netlu.se
The binding of Lenalidomide (B1683929) to Cereblon is a critical event that triggers a cascade of molecular changes. Lenalidomide fits into a specific hydrophobic pocket on the surface of CRBN. nih.gov This binding event induces a conformational change in the substrate-binding surface of Cereblon. nih.gov This altered conformation creates a new interface that enhances the binding affinity for a set of proteins that are not the natural substrates of the CRL4CRBN complex. nih.gov This induced interaction is a hallmark of the molecular glue mechanism.
Ligand-Induced Neo-Substrate Recruitment and Recognition
The conformational change in Cereblon upon Lenalidomide binding leads to the recruitment of "neo-substrates" to the E3 ligase complex. nih.gov These neo-substrates are then ubiquitinated and targeted for degradation by the proteasome.
Among the most well-characterized neo-substrates of the Lenalidomide-bound CRL4CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). broadinstitute.orgecancer.orgtocris.comnih.govnih.govnih.gov These proteins are crucial for the development and differentiation of B-cells. broadinstitute.orgnih.gov Lenalidomide promotes the interaction between CRBN and IKZF1/IKZF3, leading to their ubiquitination and subsequent degradation. broadinstitute.orgecancer.orgnih.govnih.gov The degradation of these transcription factors is a key contributor to the anti-myeloma activity of Lenalidomide. broadinstitute.orgtocris.com Studies have shown that the rate of degradation of Ikaros and Aiolos correlates with the anti-proliferative efficacy of Lenalidomide and its analogs. Furthermore, the degradation of these repressors in T-cells leads to increased production of Interleukin-2 (IL-2), contributing to the immunomodulatory effects of the drug.
In addition to IKZF1 and IKZF3, Lenalidomide also induces the degradation of another key protein, Casein Kinase 1 Alpha (CK1α). nih.gov This degradation is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion in chromosome 5q [del(5q)]. nih.govnih.gov The gene encoding CK1α is located within this commonly deleted region, leading to haploinsufficiency. The further reduction of CK1α levels through Lenalidomide-induced degradation has a selectively toxic effect on the malignant cells. nih.gov The crystal structure of the DDB1-CRBN complex bound to Lenalidomide and CK1α has provided a detailed mechanistic understanding of this selective degradation.
Principles of the Molecular Glue Mechanism
The action of Lenalidomide and its derivatives exemplifies the concept of a "molecular glue." nih.gov Unlike traditional enzyme inhibitors that block an active site, molecular glues act by inducing or stabilizing an interaction between two proteins that would otherwise not interact or would do so with low affinity. nih.gov
In this case, Lenalidomide acts as a molecular adhesive, effectively "gluing" the neo-substrates (IKZF1, IKZF3, CK1α) to the Cereblon substrate receptor of the CRL4CRBN E3 ligase. nih.gov This induced proximity facilitates the efficient transfer of ubiquitin to the neo-substrate, marking it for destruction by the proteasome. This mechanism of targeted protein degradation has opened up new avenues for therapeutic intervention, allowing for the targeting of proteins that were previously considered "undruggable." nih.gov The stabilization of the protein-protein complex by Lenalidomide is a highly efficient process, and studies have suggested that this is partly due to the hydrophobic shielding of intermolecular hydrogen bonds at the interface.
Stabilization of Pre-existing Protein-Protein Interactions
Lenalidomide functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact, or do so only weakly. nih.govnih.gov In this case, Lenalidomide facilitates the formation of a ternary complex between Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase, and a neosubstrate protein, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) or Casein Kinase 1α (CK1α). nih.govnih.gov
The core of this interaction lies in Lenalidomide's ability to bind to a specific pocket within CRBN. This binding event creates a new, composite surface that is recognized by the neosubstrate, leading to its recruitment and subsequent ubiquitination and degradation by the proteasome. nih.govnih.gov
The "PEG4-C2-acid" portion of the molecule is a linker, commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). In the context of a molecular glue, the linker's attachment point and its chemical nature can influence the stability of the ternary complex. nih.govresearchgate.net While specific data for the PEG4-C2-acid linker is not extensively documented in this context, the general principles suggest that the linker's flexibility and length are critical. An optimally sized linker can position the Lenalidomide core effectively within the CRBN binding pocket without causing steric hindrance, thereby supporting the stabilization of the protein-protein interface.
Role of Hydrophobic Shielding in Ternary Complex Formation
Recent studies on Lenalidomide have highlighted the critical role of hydrophobic shielding in the stabilization of the CRBN-neosubstrate complex. nih.gov The interface between CRBN and the neosubstrate, such as CK1α, contains pre-existing but weak and transient hydrogen bonds. nih.govacs.org
Upon binding, Lenalidomide effectively acts as a molecular shield, displacing water molecules from the protein-protein interface. nih.gov This exclusion of water, a polar solvent, strengthens the existing intermolecular hydrogen bonds by reducing the dielectric constant of the microenvironment. This "hydrophobic shielding" is a key driver in increasing the thermodynamic and kinetic stability of the ternary complex, making the transient interaction robust enough for efficient ubiquitination. nih.gov
The PEG4-C2-acid linker, being a polyethylene (B3416737) glycol derivative, possesses hydrophilic properties. biochempeg.combiochempeg.com The influence of this specific linker on the hydrophobic shielding effect mediated by the Lenalidomide core is not specifically characterized. However, it is conceivable that the linker's conformation and proximity to the protein-protein interface could modulate the local solvent environment, though the primary shielding effect is attributed to the core Lenalidomide structure.
Structural Determinants of Enhanced Intermolecular Hydrogen Bonds
The formation of a stable ternary complex is underpinned by a network of specific intermolecular hydrogen bonds. In the CRBN-Lenalidomide-CK1α complex, key hydrogen bonds are formed between residues of CRBN and the neosubstrate. For instance, the side chains of CRBN residues N351, H357, and W400 have been shown to engage with the backbone of the CK1α β-hairpin loop. nih.gov
Lenalidomide's role is not to create these hydrogen bonds directly, but to stabilize them. The glutarimide (B196013) ring of Lenalidomide fits snugly into the CRBN binding pocket, and its phthalimide (B116566) ring remains more exposed, contributing to the new surface for neosubstrate recruitment. nih.gov The precise positioning of Lenalidomide at the interface is crucial for reinforcing the geometry of the pre-existing hydrogen bonds, effectively turning labile interactions into strong ones. nih.gov
Chemical Design Principles and Synthetic Strategies for Lenalidomide Peg4 C2 Acid
Rational Design of E3 Ligase Ligand-Linker Conjugates
The architecture of Lenalidomide-PEG4-C2-acid is a testament to the rational design principles governing the construction of PROTACs. These molecules are engineered to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. biochempeg.com The success of this process hinges on the careful selection and integration of a ligand for the E3 ligase, a linker, and a "warhead" that binds to the protein of interest. This compound provides the E3 ligase-binding and linker components, with a reactive handle for attaching the warhead.
Lenalidomide (B1683929) Moiety as Cereblon Recognition Element
The lenalidomide portion of the molecule serves as a specific recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.combpsbioscience.com Lenalidomide and its analogs, such as thalidomide (B1683933) and pomalidomide, are well-characterized immunomodulatory drugs that bind to CRBN, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex. nih.govrndsystems.com This interaction is pivotal for the function of PROTACs that utilize this system. By incorporating the lenalidomide moiety, the PROTAC can effectively hijack the CRL4-CRBN machinery. medchemexpress.com The binding of lenalidomide to CRBN induces a conformational change that facilitates the recruitment and subsequent ubiquitination of specific proteins. rndsystems.com In the context of a PROTAC, this induced proximity leads to the degradation of the target protein linked to the other end of the molecule. biochempeg.com
Polyethylene (B3416737) Glycol (PEG4) Linker as a Spacing Unit
The tetra-polyethylene glycol (PEG4) chain acts as a flexible linker, connecting the lenalidomide moiety to the terminal carboxylic acid. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com The length and composition of the linker are crucial for optimal activity.
Key functions of the PEG4 linker include:
Solubility and Permeability: PEG linkers are hydrophilic, which can enhance the aqueous solubility of the PROTAC molecule and affect its cell permeability. biochempeg.comaxispharm.com
Spatial Orientation: The PEG4 unit provides the necessary distance and flexibility to allow the two ends of the PROTAC to simultaneously bind their respective protein partners without significant steric hindrance.
Ternary Complex Stability: A well-designed linker contributes to the stability of the crucial ternary complex, which is essential for efficient ubiquitination of the target protein. axispharm.com
Statistically, PEG linkers are the most commonly used type in reported PROTAC molecules, underscoring their importance in the field. biochempeg.com
Terminal Carboxylic Acid (C2-acid) as a Reactive Handle
The terminal C2-carboxylic acid (an acetic acid moiety) provides a versatile reactive handle for the attachment of a ligand (warhead) specific to the target protein. Carboxylic acids are widely utilized in bioconjugation due to their ability to be readily converted into more reactive functional groups, such as activated esters. acs.orgrsc.org This "handle" is essential for the modular synthesis of a diverse library of PROTACs. By starting with the pre-formed this compound, researchers can conjugate various target-protein-binding ligands to create a range of specific protein degraders. This approach accelerates the drug discovery process by allowing for the rapid assembly and screening of different PROTAC candidates. rsc.org
Synthetic Methodologies for Compound Derivatization
The synthesis of this compound and its subsequent functionalization involve established and adaptable chemical strategies. These methodologies are designed to be efficient and allow for the creation of diverse molecular libraries.
Strategies for PEG Linker Introduction
The introduction of PEG linkers can be achieved through various synthetic routes. Generally, the process involves the functionalization of a PEG polymer at one or both ends. wikipedia.org For a molecule like this compound, a heterobifunctional PEG4 derivative is required, meaning it has different reactive groups at each end. wikipedia.org
Common strategies include:
Sequential Williamson Ether Synthesis: Building the PEG chain step-by-step by reacting an alcohol with an alkyl halide.
Coupling of Pre-functionalized PEG units: Utilizing commercially available or synthetically prepared PEG units with orthogonal protecting groups to allow for selective reaction at each end. nih.gov For instance, a PEG4 unit with a protected amine on one end and a hydroxyl group on the other can be used. The hydroxyl can be reacted with a lenalidomide derivative, and after deprotection, the amine can be further modified to install the carboxylic acid.
The synthesis often involves protecting group chemistry to ensure that reactions occur at the desired positions.
Chemical Transformations for Terminal Carboxylic Acid Functionalization
The terminal carboxylic acid is a key functional group for conjugating the warhead ligand. While stable, it requires activation to react efficiently with nucleophiles, such as amines, on the target ligand. rsc.org
Standard methods for activating carboxylic acids for bioconjugation include:
Carbodiimide Chemistry: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid, often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester. rsc.org This activated ester then readily reacts with primary amines on the warhead molecule to form a stable amide bond.
Other Activating Agents: Triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also be employed for efficient amide bond formation, particularly in protic solvents. rsc.org
These methods are well-established in peptide synthesis and bioconjugation, offering reliable ways to link the this compound core to a wide array of target-binding molecules. nih.gov The ability to perform these late-stage functionalizations is a significant advantage in the rapid development of novel PROTACs. rsc.orgresearchgate.net
Application of Click Chemistry for Conjugation
Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, has become an invaluable tool in the assembly of complex molecules like PROTACs. nih.gov The modular nature of click reactions allows for the rapid and reliable connection of a lenalidomide-linker moiety to a target-binding warhead, facilitating the generation of PROTAC libraries for structure-activity relationship (SAR) studies. Two of the most prominent click chemistry reactions utilized in this context are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The CuAAC reaction is typically carried out under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, and is tolerant of a wide range of functional groups. This makes it particularly suitable for the late-stage conjugation of complex molecules. The use of a copper(I) catalyst is essential, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate. nih.gov Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often added to stabilize the copper(I) catalyst and prevent oxidative side reactions. nih.gov
Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation
| Parameter | Condition | Reference |
| Reactants | Azide-functionalized molecule, Alkyne-functionalized molecule | nih.gov |
| Catalyst | Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., Sodium Ascorbate) | nih.gov |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligands | nih.gov |
| Solvent | Aqueous buffers, t-BuOH/H₂O, DMSO, DMF | nih.gov |
| Temperature | Room temperature | nih.gov |
| Reaction Time | Typically a few hours | nih.gov |
A significant advancement in click chemistry for biological applications is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds without the need for a cytotoxic copper catalyst, making it truly bioorthogonal. nih.gov SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly and selectively with an azide (B81097) to form a stable triazole linkage. medchemexpress.com
For PROTAC synthesis, a lenalidomide-PEG linker could be functionalized with a cyclooctyne, and the warhead with an azide, or vice versa. The reaction proceeds under physiological conditions, offering a powerful method for in situ or late-stage modifications of biomolecules. The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with different derivatives offering a range of reaction kinetics. nih.gov
The absence of a metal catalyst simplifies the purification process and avoids potential interference with biological assays. This makes SPAAC an attractive strategy for the synthesis of PROTACs, especially when dealing with sensitive biological molecules. Commercial availability of lenalidomide derivatives functionalized with azide or cyclooctyne moieties underscores the utility of this approach in the field. medchemexpress.com
Table 2: Key Features of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Feature | Description | Reference |
| Catalyst | None (metal-free) | nih.gov |
| Reactants | Azide-functionalized molecule, Strained cyclooctyne (e.g., DBCO, BCN) | medchemexpress.com |
| Reaction Conditions | Physiological pH, temperature, and aqueous solutions | nih.gov |
| Selectivity | High selectivity between the azide and cyclooctyne | nih.gov |
| Biocompatibility | Excellent, due to the absence of a toxic catalyst | nih.gov |
Parallel Synthesis and Library Generation Approaches
The discovery of a potent and selective PROTAC often requires the screening of a large number of analogs. Therefore, the ability to rapidly generate libraries of PROTACs with diverse linkers and warheads is crucial. Parallel synthesis techniques are well-suited for this purpose, allowing for the simultaneous synthesis of multiple compounds in a spatially addressed format, such as in multi-well plates. sigmaaldrich.com
The modular nature of PROTACs, consisting of a warhead, a linker, and an E3 ligase ligand, lends itself well to library generation. By employing a building block approach with a panel of pre-functionalized warheads and lenalidomide-linker conjugates, a diverse library can be assembled using high-throughput synthesis methods. For instance, a library of this compound derivatives could be generated by coupling a variety of amine-containing warheads to the terminal carboxylic acid using automated synthesis platforms.
Click chemistry, particularly CuAAC, is a powerful tool for parallel library synthesis due to its robustness and high efficiency. nih.gov A library of alkyne-functionalized warheads can be reacted in parallel with an azide-functionalized lenalidomide-PEG linker in a multi-well plate format. This approach allows for the rapid exploration of different warheads while keeping the E3 ligase ligand and linker constant. Similarly, libraries with varying linker lengths and compositions can be generated by using a panel of different azide-functionalized PEG linkers. The development of chemoselective alkylation methods for lenalidomide has also enabled the creation of highly functionalized PROTAC libraries under mild conditions. nih.gov
The generation and screening of such libraries are essential for optimizing the properties of a PROTAC, including its degradation efficacy, selectivity, and pharmacokinetic profile.
Research Methodologies for Investigating Lenalidomide Peg4 C2 Acid Functionality
Structural Biology Characterization of Ternary Complexes
The cornerstone of a PROTAC's (Proteolysis Targeting Chimera) activity is the formation of a stable ternary complex comprising the PROTAC, the E3 ligase, and the target protein. nih.govspringernature.com Visualizing this complex at a near-atomic level is crucial for understanding the molecular interactions that drive its formation and stability, which in turn dictate the efficiency and selectivity of protein degradation. rsc.orgnih.gov
X-ray Crystallography Studies of CRBN-Ligand-Substrate Structures
X-ray crystallography is a powerful technique for obtaining high-resolution three-dimensional structures of protein complexes. nih.gov For a PROTAC involving Lenalidomide-PEG4-C2-acid, this method can reveal the precise atomic interactions between the lenalidomide (B1683929) moiety and CRBN, the interactions between the target-binding warhead and the target protein, and importantly, any new interactions between CRBN and the target protein that are induced by the PROTAC. nih.gov
The process involves crystallizing the purified ternary complex and then analyzing how the crystal diffracts X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. researchgate.net Studies on the parent compound, lenalidomide, have successfully used crystallography to show how it binds to a specific pocket in CRBN, creating a new surface that recruits neosubstrates like CK1α. nih.govbiorxiv.org For a PROTAC like this compound, crystallography would provide invaluable information on how the PEG4-C2-acid linker orients the target protein relative to CRBN for efficient ubiquitination. rsc.org However, obtaining well-diffracting crystals of these often flexible ternary complexes can be a significant bottleneck. nih.gov
A hypothetical summary of crystallographic data for a ternary complex is presented below.
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Resolution (Å) | 2.5 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c in Å) | 80.5, 95.2, 150.4 |
| Key Interfacial Interactions | Hydrogen bonds between CRBN (e.g., W400) and Neosubstrate (e.g., N39 of CK1α) nih.gov |
Cryo-Electron Microscopy (Cryo-EM) of Degrader-Induced Assemblies
Cryo-electron microscopy (cryo-EM) has become an increasingly important tool for structural biology, especially for large and conformationally flexible assemblies that are difficult to crystallize. nanoimagingservices.comnih.gov Instead of requiring crystals, cryo-EM involves flash-freezing the purified ternary complexes in a thin layer of vitreous ice and imaging hundreds of thousands of individual particles with an electron microscope. biocompare.comrsc.org These images are then computationally combined to reconstruct a 3D model. biocompare.com
Biochemical and Biophysical Assays
While structural methods provide a static picture, biochemical and biophysical assays are essential for quantifying the dynamic interactions and the functional consequences of ternary complex formation. rsc.orgspringernature.com
In Vitro Reconstitution of Ubiquitination Cascades
A key functional validation for a degrader is to demonstrate that it can induce ubiquitination of the target protein in a controlled, cell-free environment. lifesensors.comnih.gov This is achieved by reconstituting the ubiquitination enzymatic cascade in vitro. profacgen.com
The ubiquitination process involves a cascade of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. nih.govresearchgate.netyoutube.com In this system, the E1 enzyme uses ATP to activate ubiquitin and transfers it to an E2 enzyme. nih.gov The E3 ligase (the CRBN complex) then recruits the ubiquitin-charged E2 and, through the action of the PROTAC, brings it into close proximity with the target protein, facilitating the transfer of ubiquitin to the target. nih.govresearchgate.net
By combining purified E1, E2, the CRBN E3 ligase complex, ubiquitin, ATP, the target protein, and this compound in a test tube, researchers can monitor the formation of ubiquitinated target protein over time. lifesensors.com The results are typically analyzed by Western blotting, using antibodies specific to the target protein to visualize a ladder of higher molecular weight bands corresponding to the addition of one or more ubiquitin molecules. profacgen.com
A typical setup for such an assay is outlined in the table below.
| Component | Purpose |
| E1 Activating Enzyme (e.g., UBA1) | Activates ubiquitin in an ATP-dependent manner youtube.com |
| E2 Conjugating Enzyme (e.g., UBE2D2) | Receives activated ubiquitin from E1 nih.gov |
| E3 Ligase (e.g., DDB1-CRBN) | Recruits E2 and target protein for ubiquitin transfer researchgate.net |
| Target Protein of Interest (POI) | The protein to be ubiquitinated |
| This compound-POI binder | Induces proximity between CRBN and POI |
| Ubiquitin | The protein tag for degradation |
| ATP | Energy source for the E1 enzyme |
Quantitative Binding Affinity Determinations
The potency of a PROTAC is closely linked to the thermodynamics and kinetics of the ternary complex it forms. rsc.orgnih.gov Several biophysical techniques are used to measure the binding affinities between the PROTAC, CRBN, and the target protein. jove.comjove.comresearchgate.net
Surface Plasmon Resonance (SPR): This is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip where one of the interacting partners is immobilized. nih.govnicoyalife.com SPR can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D) for both the binary interactions (PROTAC-CRBN, PROTAC-target) and the formation of the ternary complex. jove.combiorxiv.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). nicoyalife.com While highly informative, ITC typically requires larger amounts of protein and compound. jove.comnih.gov
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free method that measures biomolecular interactions in real-time. jove.comnih.gov It is often used in a higher-throughput format compared to SPR and ITC for screening and characterizing PROTACs. nih.govjove.com
These quantitative assays are crucial for establishing structure-activity relationships (SAR) and for understanding the concept of cooperativity, where the binding of the PROTAC to one protein can either enhance (positive cooperativity) or diminish (negative cooperativity) its affinity for the other. nih.gov
The table below shows hypothetical binding affinity data that could be generated for a PROTAC utilizing this compound.
| Interaction | Technique | K_D (nM) | Notes |
| PROTAC <> CRBN | SPR | 60 | Binary affinity of PROTAC to the E3 ligase. |
| PROTAC <> Target Protein | ITC | 25 | Binary affinity of PROTAC to the target. |
| PROTAC + Target Protein <> CRBN | BLI | 5 | Ternary complex formation, indicating positive cooperativity. |
Protein-Protein Interaction Analysis (e.g., ITC, SPR)
To ascertain the ability of a PROTAC containing this compound to induce and stabilize the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of molecules. In the context of a this compound-based PROTAC, ITC is employed to determine the thermodynamic parameters of the binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the ternary complex. The experiment typically involves titrating the PROTAC into a solution containing the target protein and the E3 ligase, Cereblon (CRBN), to which the lenalidomide moiety binds. A successful PROTAC will show favorable binding affinity, indicating a stable ternary complex formation.
Surface Plasmon Resonance (SPR) is another powerful technique for studying molecular interactions in real-time. In a typical SPR experiment for a PROTAC, one of the proteins (e.g., the CRBN E3 ligase) is immobilized on a sensor chip. A solution containing the other protein (the target) and the PROTAC is then flowed over the chip. The binding events cause a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. SPR is particularly useful for assessing the cooperativity of ternary complex formation.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Key Outputs | Binding Affinity (Kd), Enthalpy (ΔH), Stoichiometry (n) | Association rate (ka), Dissociation rate (kd), Affinity (KD) |
| Sample State | In solution | One binding partner immobilized |
Cell-Based Mechanistic Investigations
Following the biophysical characterization of the ternary complex, it is crucial to validate the functional consequences of PROTAC activity within a cellular environment.
Assays for Target Protein Degradation and Neo-Substrate Modulation
The hallmark of a functional PROTAC is the degradation of the target protein. This is typically assessed using quantitative immunoblotting (Western blotting) or mass spectrometry-based proteomics. Cells are treated with the this compound-containing PROTAC at various concentrations and for different durations. The levels of the target protein are then measured and compared to control-treated cells. A significant reduction in the target protein level indicates successful degradation.
Furthermore, as lenalidomide itself is known to induce the degradation of so-called "neo-substrates" like IKZF1, IKZF3, and CK1α, it is important to assess whether the PROTAC retains this activity. This is also evaluated using immunoblotting or proteomics to monitor the levels of these known neo-substrates.
| Assay | Purpose | Typical Readout |
| Quantitative Immunoblotting | To measure the levels of specific proteins (target and neo-substrates). | Band intensity corresponding to protein abundance. |
| Mass Spectrometry Proteomics | To globally quantify changes in protein levels across the proteome. | Fold-change in protein abundance compared to control. |
Cellular Ubiquitination Profiling
To confirm that the degradation of the target protein is occurring via the ubiquitin-proteasome system, cellular ubiquitination profiling is performed. This involves treating cells with the PROTAC and then isolating proteins that have been ubiquitinated. This can be achieved through techniques that enrich for proteins carrying a di-glycine remnant, a signature of trypsin-digested ubiquitinated proteins, followed by mass spectrometry analysis. An increase in the ubiquitination of the target protein upon treatment with the PROTAC provides strong evidence for the intended mechanism of action.
Computational and In Silico Modeling
Computational methods play a vital role in understanding the structural basis of PROTAC-mediated ternary complex formation and in guiding the design of more effective degraders.
Molecular Docking and Dynamics Simulations of Ternary Complexes
Molecular docking is used to predict the binding mode of the this compound-based PROTAC within the binding pockets of both the target protein and the CRBN E3 ligase. This provides an initial static model of the ternary complex.
Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ternary complex over time. MD simulations can reveal crucial information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For a PROTAC containing the lenalidomide core, simulations can show how the molecule facilitates the interaction between CRBN and the target protein.
| Computational Method | Objective | Key Insights |
| Molecular Docking | Predict the preferred binding orientation of the PROTAC. | Initial 3D model of the ternary complex. |
| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ternary complex. | Identification of key stabilizing interactions and conformational changes. |
Predictive Modeling for Degrader Design and Optimization
Machine learning and other predictive modeling approaches are increasingly being used to guide the design and optimization of PROTACs. These models can be trained on existing data for known PROTACs to predict properties such as cell permeability and degradation efficiency for novel designs. For a new PROTAC incorporating this compound, these models could be used to predict its likelihood of success and to suggest modifications to the linker or target-binding moiety to improve its performance.
Structure Activity Relationship Sar Studies and Degrader Optimization
Impact of Lenalidomide (B1683929) Core Modifications on Cereblon Binding and Selectivity
The lenalidomide core is responsible for hijacking the CRBN E3 ligase. nih.gov Its binding affinity and the specific way it docks into the CRBN substrate receptor are fundamental to the PROTAC's function. Lenalidomide and its parent compound, thalidomide (B1683933), along with pomalidomide, all share a glutarimide (B196013) ring that is essential for CRBN binding. nih.gov However, subtle modifications to the phthalimide (B116566) ring of the lenalidomide core can have profound effects on both binding affinity and the selectivity of the resulting PROTAC.
Lenalidomide itself binds more strongly to CRBN than thalidomide, a property that often translates to more potent degradation activity. rsc.org Research has shown that the level of CRBN expression within cells can be a limiting factor for the activity of lenalidomide-based degraders, highlighting the importance of a strong drug-ligase interaction. nih.govnih.gov
Key research findings on lenalidomide core modifications include:
4-Amino Group: The addition of an amino group at the 4th position of the phthaloyl ring is a key modification that distinguishes lenalidomide from thalidomide and enhances its activity. researchgate.net
6-Position Modifications: Introducing small substituents, such as a fluoro group, at the 6-position of the lenalidomide ring has been shown to be a critical strategy for controlling neo-substrate selectivity. nih.govresearchgate.net This can fine-tune the degradation profile, enhancing the degradation of desired targets while sparing others. researchgate.net
| Compound | Modification | Relative CRBN Binding Affinity | Key Outcome |
|---|---|---|---|
| Thalidomide | Parent Compound | Base | Binds CRBN, serves as a scaffold for analogs. researchgate.net |
| Lenalidomide | 4-amino group on phthaloyl ring | Higher than Thalidomide | Increased potency in degrading target proteins like IKZF1/3. rsc.org |
| Pomalidomide | 4-amino group and carbonyl on phthaloyl ring | Similar to Lenalidomide | Potent degrader, shows different neo-substrate profile than lenalidomide. rsc.orgresearchgate.net |
| 6-Fluoro Lenalidomide | Fluorine at 6-position of lenalidomide | Maintained | Enhanced selectivity for certain neo-substrates (e.g., IKZF1, CK1α) over others. nih.govresearchgate.net |
Influence of Linker Length and Composition on Ternary Complex Formation and Degradation Efficiency
The linker element, represented by the PEG4 chain in Lenalidomide-PEG4-C2-acid, is far more than a simple spacer. axispharm.com Its length, composition, and attachment points critically influence the ability of the PROTAC to form a stable and productive ternary complex. nih.govacs.org An optimal linker correctly orients the target protein and CRBN, facilitating favorable protein-protein interactions that enhance the stability of the ternary complex, a phenomenon known as cooperativity. repec.orgnih.gov
The composition of the linker affects the physicochemical properties of the PROTAC. PEG linkers, like the one in this compound, are commonly used because they increase water solubility and can improve cell permeability. jenkemusa.com However, the optimal linker is highly system-dependent, and what works for one target may not work for another. researchgate.net
Key research findings on linker optimization include:
Linker Length: Studies have shown that both excessively short and long linkers can be detrimental to degradation efficiency. There is often an optimal length that maximizes ternary complex stability and degradation. For example, in targeting TBK1, linkers shorter than 12 atoms were ineffective, while those between 12 and 29 atoms showed submicromolar degradation potency. nih.gov In some cases, even linker-free PROTACs have been shown to be effective, outperforming versions with PEG linkers. nih.gov
Linker Composition: The atomic makeup of the linker is also crucial. Replacing an alkyl chain with a PEG linker of the same length can sometimes inhibit PROTAC activity, suggesting that the introduction of oxygen atoms can have a significant, though not always predictable, effect. nih.gov Flexible PEG-based linkers have been found to provide optimal degradation activity in certain systems. scienceopen.com
Cooperativity: A well-designed linker promotes positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein. acs.org High cooperativity is often correlated with more stable ternary complexes and more efficient degradation. nih.govyoutube.com
| Linker Property | Influence on Ternary Complex | Effect on Degradation Efficiency | Example Finding |
|---|---|---|---|
| Length | Determines the distance and orientation between the target and E3 ligase. researchgate.net | An optimal length often exists; too short or too long can be inefficient. nih.gov | For ERα, a 16-atom linker was optimal, with shorter and longer versions being less effective. researchgate.net |
| Composition (e.g., PEG vs. Alkyl) | Affects linker flexibility and the overall solubility and permeability of the PROTAC. axispharm.comjenkemusa.com | Can significantly impact potency; PEG often improves solubility. nih.gov | In some cases, alkyl linkers were more effective than PEG linkers of the same length. nih.gov |
| Flexibility | Allows for the adoption of a productive conformation for the ternary complex. | Flexible PEG-linked chains have been shown to yield optimal protein degradation. scienceopen.com | - |
Role of Terminal Functional Group in Conjugation Chemistry and Biological Activity
The terminal C2-acid (a propionic acid group) on this compound is a versatile chemical handle for conjugation. This carboxylic acid group allows for the straightforward formation of an amide bond with an amine-containing warhead—a ligand that binds to the protein of interest. This "click chemistry" approach enables the rapid assembly of diverse PROTAC libraries. nih.gov
While the primary role of the terminal group is synthetic, its nature and the resulting linkage can influence the biological activity of the final PROTAC. The stability of the formed bond is critical to maintain the integrity of the PROTAC in the cellular environment. axispharm.com Furthermore, the newly formed amide group can itself participate in interactions that may affect solubility, cell permeability, or even binding within the ternary complex.
Optimization of Neo-Substrate Selectivity Profiles
A key challenge and opportunity in designing lenalidomide-based PROTACs is managing their effect on "neo-substrates." These are proteins that are not normally targeted by CRBN but are recruited for degradation in the presence of a lenalidomide-based molecule. nih.gov While the degradation of certain neo-substrates like IKZF1 and IKZF3 is responsible for the therapeutic effects of lenalidomide in some cancers, the degradation of others can lead to unwanted off-target effects. nih.gov
PROTAC design offers a powerful tool to modulate this neo-substrate profile. The structure of the entire PROTAC, not just the lenalidomide core, influences which neo-substrates are degraded. researchgate.net By systematically altering the lenalidomide moiety, the linker, and the warhead, it is possible to create degraders with a more desirable selectivity profile.
Key strategies for optimizing neo-substrate selectivity include:
Modification of the CRBN Ligand: As mentioned, modifying the 6-position of the lenalidomide phthalimide ring is a key strategy to tune neo-substrate degradation. nih.govresearchgate.net 6-fluoro lenalidomide, for instance, selectively degrades IKZF1, IKZF3, and CK1α while reducing activity against other neo-substrates. nih.gov
Linker Optimization: The linker can sterically block the interaction with certain neo-substrates while still allowing for the productive binding of the intended target protein. researchgate.net This underscores that both the linker and the CRBN binder must be co-optimized for selective degradation. researchgate.net
Warhead Influence: The target-binding warhead is not a passive component. Interactions between the warhead and the E3 ligase within the ternary complex can dramatically alter the selectivity of the PROTAC compared to the warhead alone. nih.govbiorxiv.org
This ability to fine-tune selectivity is a significant advantage of the PROTAC platform, paving the way for the development of safer and more effective therapeutics. nih.gov
Emerging Research Directions and Future Perspectives
Development of Next-Generation Cereblon Modulators and PROTACs Utilizing Lenalidomide-PEG4-C2-acid Scaffolds
The development of next-generation Cereblon (CRBN) modulators and PROTACs is a highly active area of research. The goal is to create molecules with improved potency, selectivity, and the ability to overcome resistance. Scaffolds like this compound are instrumental in this endeavor.
Cereblon E3 Ligase Modulators (CELMoDs): Researchers are developing next-generation IMiD derivatives, often called CELMoDs, which demonstrate more potent and selective degradation of target proteins. nih.gov These compounds, such as iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480), bind to CRBN with higher affinity than lenalidomide (B1683929), leading to more efficient degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). youtube.combinasss.sa.cr The design of these molecules often involves modifications to the core lenalidomide structure to enhance binding and subsequent degradation activity.
PROTACs: The this compound scaffold is a quintessential component for PROTAC design. The lenalidomide part ensures recruitment of the CRBN E3 ligase complex, while the linker and the warhead determine which protein is targeted for degradation. tocris.com The nature of the linker—its length, composition, and attachment points—is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein relative to the E3 ligase, which is crucial for efficient ubiquitination. Rational design using building blocks like this compound allows for the creation of PROTACs against a vast array of previously "undruggable" targets. nih.govresearchgate.net
| Component | Function | Example Moiety |
| E3 Ligase Ligand | Recruits the E3 ubiquitin ligase complex. | Lenalidomide |
| Linker | Connects the E3 ligase ligand to the POI ligand and influences ternary complex formation. | -PEG4-C2-acid |
| POI Ligand (Warhead) | Binds specifically to the Protein of Interest (POI). | Varies depending on the target protein |
| Ternary Complex | The PROTAC-induced complex of E3 Ligase, PROTAC, and POI. | CRBN-PROTAC-POI |
This table illustrates the modular nature of PROTACs constructed from building blocks like this compound.
Exploration of Novel E3 Ubiquitin Ligases for Targeted Protein Degradation
While the CRBN/lenalidomide system is well-established, the human genome encodes over 600 E3 ligases, presenting a vast, largely untapped resource for developing new TPD strategies. The reliance on a single E3 ligase can be a limiting factor, especially in the context of resistance.
The principles learned from the CRBN system are being applied to discover ligands for other E3 ligases. The goal is to expand the toolbox of E3 ligase recruiters available for PROTAC development. This would allow for:
Overcoming Resistance: If a cancer becomes resistant to a CRBN-based degrader due to mutations in CRBN, a PROTAC that utilizes a different E3 ligase could still be effective. oncotarget.com
Tissue-Specific Degradation: Different E3 ligases have varying expression patterns across different tissues. By choosing an E3 ligase that is highly expressed in a specific tissue, it may be possible to develop degraders with more localized activity and fewer side effects.
Targeting Different Proteins: Some proteins may not be efficiently ubiquitinated by CRBN, even when brought into proximity by a PROTAC. Utilizing a different E3 ligase could lead to successful degradation of these challenging targets.
While this compound is specific to CRBN, the modular "linker-warhead" strategy it exemplifies is the universal blueprint for creating PROTACs that can hijack other E3 ligases once suitable ligands are identified.
Advanced Chemical Biology Tools for Protein Knockdown and Functional Studies
Targeted protein degradation has emerged as a powerful chemical biology tool to study protein function. nih.gov Traditional methods like RNA interference (RNAi) or CRISPR-based gene editing operate at the genetic or transcript level. In contrast, degraders like PROTACs act directly at the protein level, offering rapid and reversible control over protein presence.
Building blocks such as this compound enable the rapid synthesis of custom PROTACs to investigate the function of virtually any protein for which a ligand can be developed. tocris.com This "chemical knockdown" approach offers several advantages for research:
Speed: Protein degradation can often be observed within minutes to hours of treatment.
Reversibility: Removal of the PROTAC allows for the protein levels to be restored, enabling the study of the consequences of both protein loss and recovery.
Targeting Specific Protein Functions: Unlike genetic knockout which removes all functions of a protein, PROTACs can sometimes be designed to degrade specific protein complexes or isoforms.
These tools are crucial for validating new drug targets and elucidating complex biological pathways in a manner that was not previously possible. nih.gov
Research into Resistance Mechanisms in Targeted Degradation Systems Utilizing Lenalidomide-Derived Ligands
Despite the success of lenalidomide and related degraders, acquired resistance is a significant clinical challenge. targetedonc.com Understanding the mechanisms of resistance is critical for developing strategies to overcome it and for designing more robust next-generation therapies. Research has identified several key mechanisms of resistance to lenalidomide-based agents.
| Resistance Mechanism | Description | Reference |
| CRBN Alterations | Mutations in the CRBN gene, particularly in the drug-binding domain, can prevent the degrader from binding to the E3 ligase. Downregulation or deletion of the CRBN gene also leads to resistance as the core component of the degradation machinery is absent. | nih.govnih.gov |
| Target Protein Mutations | Mutations in the target protein (e.g., IKZF1) can prevent the formation of a stable ternary complex between the E3 ligase, the degrader, and the target, thus impairing ubiquitination. | nih.gov |
| E3 Ligase Complex Alterations | Mutations in other components of the CRL4^CRBN^ E3 ligase complex can disrupt its overall function, rendering it unable to ubiquitinate the target protein even if the degrader binds correctly. | nih.gov |
| Epigenetic Modifications | Changes such as DNA hypermethylation of the CRBN gene promoter can lead to reduced CRBN expression and subsequent drug resistance. | nih.gov |
| Upregulation of Efflux Pumps | Increased activity of drug efflux pumps can reduce the intracellular concentration of the degrader, preventing it from reaching its target. | youtube.com |
Investigating these resistance pathways is crucial. For example, the development of CELMoDs with higher affinity for CRBN may help overcome resistance caused by some mutations. youtube.com Furthermore, the exploration of novel E3 ligases provides a clear path to circumventing resistance that is specific to the CRBN pathway. oncotarget.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
